Cas no 890709-17-8 (tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate)

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
- tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate
- MOGQKMUFSORICV-UHFFFAOYSA-N
- DS-12217
- SCHEMBL4055019
- tert-Butyl4-(quinolin-2-yl)piperazine-1-carboxylate
- 890709-17-8
- MFCD24389548
- AKOS027338638
- 4-Quinolin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester
-
- MDL: MFCD24389548
- インチ: InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
- InChIKey: MOGQKMUFSORICV-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
計算された属性
- 精确分子量: 313.17902698g/mol
- 同位素质量: 313.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 413
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 45.7Ų
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59720-5g |
Tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate |
890709-17-8 | 98% | 5g |
¥5352.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59720-1g |
Tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate |
890709-17-8 | 98% | 1g |
¥2112.0 | 2023-09-06 | |
Chemenu | CM229464-1g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 95% | 1g |
$153 | 2021-08-04 | |
TRC | T135855-500mg |
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 500mg |
$ 185.00 | 2022-06-03 | ||
TRC | T135855-100mg |
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
abcr | AB450225-1 g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |
890709-17-8 | 1g |
€483.00 | 2023-04-22 | ||
abcr | AB450225-1g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |
890709-17-8 | 1g |
€461.90 | 2025-03-19 | ||
abcr | AB450225-5g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |
890709-17-8 | 5g |
€1108.20 | 2025-03-19 | ||
Ambeed | A184963-1g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 95% | 1g |
$166.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y0999341-10g |
tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 95% | 10g |
$1000 | 2025-02-21 |
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 関連文献
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylateに関する追加情報
Introduction to Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate (CAS No. 890709-17-8)
Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate, a compound with the CAS number 890709-17-8, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of considerable interest in recent research.
The structure of Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate incorporates two key pharmacophoric elements: a piperazine moiety and a quinoline scaffold. The piperazine ring is well-known for its role in enhancing the solubility and bioavailability of many pharmaceutical agents, while the quinoline backbone is renowned for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The combination of these two structural features makes Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate a versatile candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing novel compounds that can modulate neurotransmitter systems. Piperazine derivatives have been extensively studied for their potential to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Tert-butyl substitution on the piperazine ring not only enhances metabolic stability but also improves binding affinity to target receptors. This modification has been successfully employed in the development of drugs used to treat neurological disorders such as depression and schizophrenia.
The quinoline moiety in Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate adds another layer of biological activity. Quinoline derivatives have been extensively investigated for their antimalarial properties, with chloroquine being one of the most well-known examples. More recently, quinoline-based compounds have shown promise in the treatment of other diseases, including certain types of cancer and infectious diseases. The presence of the quinoline scaffold in this compound suggests potential applications in these areas.
Recent studies have focused on the synthesis and characterization of Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate to understand its pharmacological profile. Computational modeling has been employed to predict the binding interactions between this compound and various biological targets. These studies have revealed that Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate can effectively bind to multiple receptors, suggesting its potential as a multifunctional therapeutic agent.
Experimental validation of these computational predictions has involved both in vitro and in vivo studies. In vitro assays have demonstrated that Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate exhibits significant activity against several disease models. For instance, it has shown potent inhibitory effects on enzymes involved in cancer cell proliferation and on receptors associated with neurological disorders. In vivo studies have further supported these findings, indicating that this compound can cross the blood-brain barrier and exert therapeutic effects in animal models.
The synthesis of Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound. These improvements have not only facilitated further research but also opened up possibilities for its commercial development.
One of the most exciting aspects of Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate is its potential as a lead compound for drug development. By modifying various structural elements within this molecule, researchers can fine-tune its pharmacological properties to develop more effective therapeutic agents. The combination of computational modeling and high-throughput screening techniques is being leveraged to identify new derivatives with enhanced activity and reduced side effects.
The future prospects for Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic applications. As our understanding of disease pathways continues to grow, compounds like Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate will play an increasingly important role in the development of novel treatments for a wide range of diseases.
890709-17-8 (tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate) Related Products
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1086026-31-4(Dehydro Ivabradine)
- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 25020-13-7(Fructose-histidine)
